Phenaridine

説明

Historical Context of Phenaridine Discovery and Synthesis

The development of this compound is intrinsically linked to the broader history of synthetic opioid research, which gained significant momentum in the mid-20th century.

Early Academic Perspectives on Fentanyl Analogs

The quest for potent analgesics with improved pharmacological profiles led to extensive research into fentanyl and its derivatives. Paul Janssen synthesized fentanyl in the late 1950s, recognizing the potential of piperidine-based structures for potent pain relief nih.govnih.govaidsetc.orggoogle.comnih.gov. Early academic perspectives focused on modifying the fentanyl structure to enhance analgesic efficacy, alter duration of action, or reduce side effects compared to existing opioids like morphine and meperidine nih.govnih.govnih.govajrconline.org. This foundational research into fentanyl analogs established a framework for exploring numerous chemical modifications, including substitutions on the piperidine (B6355638) ring and the anilido group nih.govgoogle.comresearchgate.net.

Evolution of Synthetic Opioid Research Methodologies

The methodologies employed in synthetic opioid research have evolved considerably since the initial synthesis of fentanyl. Early approaches, often driven by medicinal chemistry principles, focused on systematic structural modifications to establish structure-activity relationships (SAR) nih.govajrconline.orgresearchgate.net. Techniques such as retrosynthetic analysis became critical for designing synthetic routes to complex molecules like fentanyl and its analogs ajrconline.org. The development of this compound in 1972 drugbank.comwikipedia.org occurred during an era of expanding synthetic capabilities and a growing understanding of opioid receptor interactions. Over time, research methodologies have incorporated advanced analytical techniques, including NMR spectroscopy for structural elucidation of isomers nih.gov, and sophisticated chromatographic methods for characterization and detection uniroma1.itmdpi.com. This progression in synthetic and analytical chemistry has enabled the synthesis and detailed study of a vast array of opioid compounds, including this compound.

Chemical Classification and Structural Framework of this compound Analogs

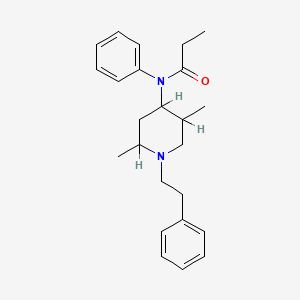

This compound is classified as a synthetic opioid analgesic and a derivative of fentanyl drugbank.comwikipedia.orgnih.gov. Its core structure is based on the 4-anilidopiperidine framework, which is characteristic of the fentanyl class nih.govresearchgate.netdrugbank.comontosight.ai. This framework typically includes a piperidine ring substituted at the 4-position with an anilide group, and a phenethyl substituent attached to the piperidine nitrogen ajrconline.orgresearchgate.net. This compound, specifically known as 2,5-Dimethylfentanyl, features methyl groups at the 2 and 5 positions of the piperidine ring wikipedia.orgnih.gov.

The presence of these methyl groups leads to the existence of stereoisomers, which can influence the compound's pharmacological properties. Research has identified different isomers of this compound, differing in the orientation of these methyl groups on the piperidine ring nih.gov. These structural variations are critical in chemical biology, as even subtle changes in stereochemistry can significantly impact receptor binding affinity, potency, and duration of action nih.govresearchgate.net.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide | wikipedia.orgnih.gov |

| Synonyms | 2,5-Dimethylfentanyl, Fenaridine | drugbank.comwikipedia.orgnih.gov |

| Molecular Formula | C24H32N2O | drugbank.comwikipedia.orgnih.gov |

| Molar Mass (Avg.) | 364.533 g/mol | drugbank.comnih.gov |

| CAS Number | 42045-97-6 | wikipedia.orgnih.gov |

| Chemical Class | Fentanyl analog, Synthetic opioid | drugbank.comwikipedia.orgnih.gov |

Table 2: this compound Isomers and Structural Differences

| Isomer Description | Methyl Group Orientation | Approximate Content in Mixture |

| Isomer 1 | 2-equatorial, 5-axial | 45% |

| Isomer 2 | Both equatorial | 40% |

| Isomer 3 | Both axial | 15% |

Current Academic Research Landscape and Gaps for this compound

While this compound itself was developed in 1972 and has seen use in surgical anesthesia in Russia drugbank.comwikipedia.orgnih.gov, current academic research often contextualizes it within the broader landscape of fentanyl analogs and novel synthetic opioids (NSOs). The proliferation of highly potent fentanyl derivatives in illicit markets has spurred significant research into their detection, characterization, and the development of analytical methods uniroma1.itmdpi.comscielo.org.mxwebpoisoncontrol.orgmdpi.com. Chemical biology laboratories are actively engaged in understanding the SAR of these compounds, designing tools for their identification, and exploring mechanisms of action and potential interventions novartis.comnih.govcancer.gov.

Key research areas include:

Analytical Method Development: Creating rapid and sensitive methods for identifying fentanyl and its numerous analogs in biological and forensic samples is a critical area of ongoing research uniroma1.itmdpi.com.

Pharmacological Profiling: Understanding the specific receptor interactions, potency, and metabolic pathways of various fentanyl analogs remains an active field, aiming to predict their effects and potential harms nih.govresearchgate.netnih.gov.

Public Health Challenges: Research also addresses the societal impact of potent synthetic opioids, including their role in overdose crises and the development of countermeasures aidsetc.orggoogle.comscielo.org.mxwikipedia.orgussc.govpnnl.govfrontiersin.orgcsusb.eduwww.gov.uknih.gov.

Despite the extensive research on fentanyl analogs as a class, specific in-depth academic studies focusing solely on this compound in contemporary chemical biology research may be limited, often being subsumed within broader investigations of fentanyl derivatives. Gaps exist in fully characterizing the nuanced pharmacological profiles of all identified isomers and in developing comprehensive predictive models for the behavior of novel, uncharacterized fentanyl analogs.

Compound List:

this compound

2,5-Dimethylfentanyl

Fentanyl

Morphine

Meperidine

Ohmefentanyl

Ocfentanil

Brorphine

Isotonitazene

Carfentanil

Acetylfentanyl

Butyrylfentanyl

Furanylfentanyl

Sufentanil

Alfentanil

Remifentanil

Trefentanil

3-Methylfentanyl

4-Fluorofentanyl

U-47700

MT-45

AH-7921

Structure

2D Structure

3D Structure

特性

CAS番号 |

42045-97-6 |

|---|---|

分子式 |

C24H32N2O |

分子量 |

364.5 g/mol |

IUPAC名 |

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C24H32N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h5-14,19-20,23H,4,15-18H2,1-3H3 |

InChIキー |

ODPKHHGQKIYCTJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |

正規SMILES |

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |

他のCAS番号 |

42045-97-6 |

同義語 |

1-(2-phenethyl)-2,5-dimethyl-4-aminopropionylpiperidine citrate fenaridine phenaridine phenaridine hydrochloride phenaridine sulfate phenaridine, (2alpha, 4alpha, 5alpha)- phenaridine, (2alpha, 4alpha, 5beta)- phenaridine, (2alpha, 4beta, 5beta)- phenaridine, (2alpha,4alpha,5alpha)-isomer phenaridine, (2alpha,4alpha,5beta)-isomer phenaridine, (2alpha,4beta,5beta)-isomer phenaridine, (2S-2alpha,4beta,5beta)-isomer sulfate (1:1) |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Derivatization Studies of Phenaridine

Elucidation of Phenaridine Synthetic Pathways

The synthesis of this compound involves a multi-step process that builds upon established methodologies for fentanyl analogs. Understanding the precursor chemistry and reaction mechanisms is crucial for controlling the outcome of the synthesis, including the stereochemical aspects of the final product.

Precursor Chemistry and Reaction Mechanisms

The synthesis of this compound (2,5-dimethylfentanyl) has been described as commencing with the precursor 2-methylhex-5-en-3-yn-2-ol nih.govgoogle.com. This starting material undergoes a series of chemical transformations. Initially, dehydration leads to the formation of a dienyne intermediate. This is followed by triple bond hydration and a simultaneous rearrangement of the intermediate allyl-compound, yielding a dienone google.com.

The dienone then reacts with phenethylamine, which facilitates a cyclization process to form the desired piperidinone-4 intermediate. Subsequent steps, typical for the synthesis of fentanyl derivatives, involve reactions with aniline (B41778) and final acylation with propionic anhydride (B1165640) to yield this compound google.com. This sequence highlights the strategic use of specific functional groups and reaction conditions to construct the core piperidine (B6355638) structure and append the necessary substituents characteristic of the fentanyl pharmacophore.

Stereochemical Control in this compound Synthesis

The synthesis of this compound, particularly due to the presence of methyl substituents at the 2 and 5 positions of the piperidine ring, typically results in a mixture of stereoisomers nih.gov. The control and understanding of these stereochemical configurations are vital, as different isomers can exhibit distinct pharmacological profiles.

Research has identified three primary isomers of this compound, distinguished by the orientation of these methyl groups within the piperidine ring. These isomers arise from the synthetic process, and their relative proportions can vary. While specific stereoselective synthetic routes to isolate individual isomers are not extensively detailed in the general literature for this compound, the separation and characterization of these isomers have been accomplished, providing insights into their spatial arrangements nih.gov. Absolute configurations of these isomers have been determined through X-ray crystallographic investigations nih.gov.

Isomer Separation and Characterization Techniques

The presence of multiple stereoisomers in this compound necessitates the use of advanced separation and characterization techniques to identify, isolate, and elucidate their precise structures.

Chromatographic Resolution of this compound Isomers

Chromatographic methods are indispensable for resolving the complex mixtures of isomers produced during this compound synthesis. Three distinct isomers of this compound have been successfully separated using chromatographic techniques nih.gov. While the specific chromatographic systems employed for this compound are detailed in specialized literature, general approaches for separating fentanyl analogs and other chiral compounds often involve high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) rsc.orgscielo.brmdpi.comgoogle.com. These methods exploit differences in the interactions between the enantiomers or diastereomers and the chiral selector on the stationary phase to achieve separation.

Spectroscopic Elucidation of Isomeric Structures

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in characterizing the separated this compound isomers. Investigations using NMR have revealed critical differences in the orientation of the methyl groups on the piperidine ring among the isomers nih.gov. Specifically, the three identified isomers exhibit the following methyl group orientations and relative abundances in the isomeric mixture:

| Isomer Number | Methyl Group Orientation | Relative Abundance |

| 1 | 2-equatorial-5-axial | 45% |

| 2 | Both equatorial | 40% |

| 3 | Both axial | 15% |

These detailed structural assignments, confirmed by X-ray crystallography, are essential for understanding the stereochemistry of this compound and its potential impact on its properties.

Strategies for Novel this compound Derivative Synthesis

The synthesis of novel derivatives of this compound, or fentanyl analogs in general, follows strategies aimed at modifying specific regions of the parent molecule to explore structure-activity relationships and potentially fine-tune pharmacological properties. These strategies often involve functionalizing key positions within the molecular scaffold, such as the piperidine ring.

For fentanyl and its derivatives, common modification sites include the N-substituent (R1), the propionamide (B166681) group (R2), and substitutions on the phenyl ring (R3) researchgate.net. Specific synthetic approaches have been developed for introducing acyl substituents at the fourth position of the piperidine ring nih.gov and for functionalizing the second position of the piperidine ring nih.gov. These derivatization studies are critical for expanding the chemical space around the fentanyl core, allowing for the exploration of new compounds with potentially altered potency, duration of action, or receptor selectivity. The methodologies employed in these derivative syntheses often leverage established synthetic transformations, adapted for the specific structural modifications desired.

Compound List:

this compound

2,5-Dimethylfentanyl

Fentanyl

2-methylhex-5-en-3-yn-2-ol

Phenethylamine

Aniline

Propionic anhydride

3-methylfentanyl

α-methylfentanyl

Carfentanil

Norfentanyl

Hydroxyfentanyl

Hydroxynorfentanyl

Despropionylfentanyl

4-Fluorofentanyl

Valerylfentanyl

p-methoxybutyrylfentanyl

3-carbomethoxy fentanyl (iso-carfentanil)

1-(2-phenethyl)piperidin-4-one

2-phenethyl

Design Principles for Structural Modification

The design principles for structurally modifying this compound and related fentanyl analogues are largely driven by the goal of optimizing their analgesic potency, duration of action, and receptor binding affinity, while also exploring structure-activity relationships (SAR) nih.govresearchgate.netgoogle.com. Key design considerations often involve:

Stereochemistry: this compound exists as a mixture of isomers, differing in the orientation of methyl groups on the piperidine ring. Studies have shown that these isomeric differences can significantly impact the duration of analgesic effects, with specific configurations yielding longer or shorter durations nih.gov. Understanding and controlling stereochemistry is therefore crucial for designing derivatives with predictable pharmacokinetic and pharmacodynamic profiles.

Scaffold Modification: Modifications to the core fentanyl scaffold, including this compound, have been extensively studied. These include alterations to the N-phenethyl group, the piperidine ring, and the anilido moiety nih.govresearchgate.netfrontiersin.org. For instance, introducing methyl groups at specific positions, as seen in this compound (2,5-dimethylfentanyl), has been shown to influence potency and duration of action nih.govwikipedia.org. Research into fentanyl analogues has revealed that even minor structural changes can lead to substantial alterations in biological activity, sometimes increasing potency by orders of magnitude nih.govresearchgate.net.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to designing modifications. By systematically altering specific parts of the molecule and evaluating the resulting biological activity, researchers can identify key structural features responsible for receptor interaction and efficacy nih.govresearchgate.netgoogle.com. This iterative process guides the synthesis of new derivatives with potentially improved or altered pharmacological properties. For example, studies on fentanyl derivatives have explored the impact of substituents on the piperidine nitrogen and the anilido phenyl group to understand their influence on analgesic efficacy nih.gov.

Exploration of Alternative Synthetic Routes

The synthesis of this compound and its analogues often draws upon established methodologies for fentanyl synthesis, with variations introduced to incorporate specific structural features like the additional methyl groups. The exploration of alternative synthetic routes is driven by the need for efficiency, yield optimization, and the ability to access diverse derivatives nih.goveuropa.euusp.brajrconline.org.

Core Fentanyl Synthesis Pathways: Many synthetic routes for this compound and related compounds are adaptations of known fentanyl syntheses, such as the Janssen method or variations thereof nih.govajrconline.orgfederalregister.gov. These typically involve multi-step processes starting from piperidone derivatives or related precursors. For example, the synthesis of this compound (2,5-dimethylfentanyl) has been described as starting from 2-methylhex-5-en-3-yn-2-ol nih.gov.

Stereoselective Synthesis: Given the importance of stereochemistry, research efforts have focused on developing stereoselective synthetic routes to isolate specific isomers of this compound and other chiral fentanyl analogues nih.govarizona.edu. This allows for a more precise understanding of how individual stereoisomers contribute to pharmacological activity.

Derivatization Strategies: Alternative routes also involve strategies for derivatization. For instance, acylation reactions are key steps in introducing the propionamide moiety, and different acylating agents or conditions can be explored to optimize this process or introduce variations europa.euajrconline.org. Research into acryloylfentanyl, for example, highlights how variations in acylating agents can lead to different fentanyl derivatives europa.eu.

Continuous Flow Chemistry: The application of continuous flow processes is an emerging area for the synthesis of potent opioid analgesics like fentanyl and its analogues usp.br. This methodology offers potential advantages in terms of reaction control, safety, and scalability, which are critical for complex syntheses and for exploring novel derivatives.

Molecular Interaction Mechanisms and Chemogenomic Profiling of Phenaridine

Receptor Binding Kinetics and Affinity Profiling (In Vitro Studies)

Specific values for the association (k_on_) and dissociation (k_off_) rate constants for Phenaridine at the µ-opioid receptor have not been publicly reported. This information is crucial for understanding the dynamics of the ligand-receptor interaction.

The ligand-receptor residence time, which is the duration a ligand remains bound to its target, is a critical parameter in determining the pharmacological effect of a drug. There are no available studies that have determined the residence time of this compound at the µ-opioid receptor. For fentanyl, computational studies have estimated a residence time of approximately 4 minutes, but this cannot be directly extrapolated to this compound without experimental validation. figshare.comnih.gov

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and can either enhance or diminish the effect of the primary ligand. There is no evidence in the current body of literature to suggest that this compound acts as an allosteric modulator of the µ-opioid receptor, nor are there any published investigations into this possibility. nih.gov

Intracellular Signaling Pathway Perturbations (Cellular Models)

The activation of the µ-opioid receptor by an agonist like this compound initiates downstream signaling cascades within the cell. These are primarily mediated by G proteins and β-arrestins. While the general principles of µ-opioid receptor signaling are well-established, specific studies detailing the effects of this compound on these pathways are lacking.

Upon agonist binding, the µ-opioid receptor typically couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This signaling pathway is central to the analgesic effects of opioids. While it is presumed that this compound activates this pathway, specific experimental data from cellular models quantifying its potency and efficacy in G protein activation are not available.

In addition to G protein signaling, agonist binding to the µ-opioid receptor can also lead to the recruitment of β-arrestins. nih.govnih.gov β-arrestin signaling is involved in receptor desensitization and internalization, and has been implicated in some of the adverse effects of opioids. nih.gov The concept of "biased agonism," where a ligand preferentially activates either the G protein or β-arrestin pathway, is an area of active research in opioid pharmacology. mdpi.com However, there are no studies that have investigated the potential for biased agonism with this compound or profiled its specific effects on β-arrestin recruitment and signaling.

Cross-Talk with Other Signaling Cascades

The signaling initiated by this compound binding to the μ-opioid receptor (MOR) is not an isolated event. It engages in significant cross-talk with other intracellular signaling cascades, leading to a complex and integrated cellular response. Upon agonist binding, opioid receptors, which are coupled to inhibitory Gαi/o proteins, modulate several downstream effectors. nih.govnih.gov This leads to the inhibition of adenylate cyclase, inhibition of Ca2+ channels, and activation of G protein-coupled inwardly-rectifying K+ (GIRK) channels. nih.gov

Beyond these primary pathways, opioid receptor activation initiates broader signaling through Gβγ subunits and arrestin proteins. nih.govfrontiersin.org This can lead to the stimulation of phospholipase C (PLC) and the activation of the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov The MAPK/ERK pathway, in particular, represents a significant point of convergence, or cross-talk, between opioid signaling and pathways typically associated with growth factors. nih.gov For example, MOR activation can lead to the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of the MAPK pathway, through mechanisms involving protein kinase C (PKC). nih.gov

Furthermore, there is evidence of cross-talk between opioid receptors and other GPCRs, such as chemokine receptors, leading to a process called heterologous desensitization. frontiersin.org In this process, the activation of the MOR can lead to the inactivation of a chemokine receptor, even in the absence of its specific ligand, thereby modulating inflammatory responses. frontiersin.org There is also complex interplay with pathways like the Toll-like receptor 4 (TLR4) signaling cascade, where morphine has been shown to induce TLR4 activation, which can attenuate opioid-induced pain suppression. wikipedia.org This cross-talk between distinct receptor systems highlights the intricacy of the cellular response to opioids like this compound.

Structure-Activity Relationship (SAR) and Structure-Kinetics Relationship (SKR) Studies

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to the molecular scaffold affect the compound's potency and efficacy. nih.gov Similarly, Structure-Kinetics Relationship (SKR) studies investigate how these structural changes influence the binding kinetics—the rates at which a drug associates (kon) and dissociates (koff) from its receptor. nih.gov

For the 4-anilidopiperidine class of opioids, SAR studies have revealed several key structural features that govern their interaction with the MOR. nih.govbenthamscience.com The central 4-anilidopiperidine core is essential, with the protonated nitrogen in the piperidine (B6355638) ring forming a critical ionic interaction with a conserved aspartate residue (Asp147) in the receptor's binding pocket. nih.govplos.org

Key findings from SAR studies on fentanyl analogues include:

Piperidine Ring Substitutions: Modifications at the 3 and 4 positions of the piperidine ring significantly impact potency. Groups at the 3-position that are larger than a methyl group tend to severely decrease analgesic potency. nih.govbenthamscience.com This suggests that steric factors, such as the size and stereochemistry (cis/trans isomerism) of the substituent, are more critical than polarity or chemical reactivity in determining potency. nih.govbenthamscience.com

N-phenethyl Group: The N-phenethyl moiety is a crucial component for high affinity at the μ-opioid receptor. nih.gov

N-phenyl-propionamide Moiety: This part of the structure also contributes significantly to μ-opioid receptor selectivity. nih.gov

SKR studies, while less extensive for this specific class, are gaining importance as it is recognized that a drug's residence time at its target can profoundly affect its pharmacological profile. nih.gov For opioids, a longer residence time may correlate with a longer duration of action. nih.gov Computational studies have begun to elucidate the SKR for fentanyl analogues, suggesting that interactions with a deep binding pocket within the MOR may contribute to a long residence time. fda.gov The introduction of certain functional groups can also alter pharmacokinetic properties, thereby reducing the duration of action. nih.govbenthamscience.com

Theoretical and Computational SAR Analysis

Computational chemistry has become an indispensable tool for analyzing and predicting the SAR of compounds like this compound. ihu.ac.ir Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build statistical models that correlate chemical structures with biological activity. mdpi.com These models can then be used to predict the binding affinity of novel or unclassified fentanyl-like molecules, aiding in their identification and classification. mdpi.comherts.ac.uk

Computational SAR analyses for fentanyl analogues have confirmed the importance of several molecular features:

Hydrophobic and Steric Fields: Models indicate that favorable shape and hydrophobic regions around the molecule are critical for activity. mdpi.com

Electrostatic Fields: The distribution of positive and negative electrostatic potential also plays a significant role in modulating binding affinity. mdpi.com

Conformational Analysis: The three-dimensional shape, or conformation, of the molecule is crucial. Computational studies investigate the stable, low-energy conformations that the molecule can adopt, as only specific conformations will fit correctly into the receptor's binding site. nih.govihu.ac.ir

These computational approaches allow for the systematic evaluation of virtual compounds, guiding synthetic efforts toward molecules with desired properties and helping to rationalize the observed activities of existing compounds. nih.govmdpi.com

Molecular Determinants of Receptor Binding Kinetics

The kinetics of how a ligand binds to and unbinds from its receptor are governed by a complex interplay of molecular factors. nih.gov These determinants control the association and dissociation rates (kon and koff), and consequently the residence time of the drug at the receptor. nih.gov Key molecular determinants include molecular size, electrostatic interactions, hydrophobic effects, and conformational fluctuations of both the ligand and the receptor. nih.gov

For this compound and related fentanyl analogues, computational simulations have provided significant insights into these determinants:

Deep Pocket Binding: Metadynamics simulations have revealed that fentanyl can descend deep into the receptor, about 10 Å below the canonical Asp147 interaction site. nih.govacs.org This deep insertion is thought to be a major contributor to the long residence time of these compounds. fda.gov

Role of Specific Residues: The protonation state of a specific histidine residue (His297) has been shown to dramatically affect the dissociation pathway and residence time. nih.govacs.org Interaction with Hid297 (Nδ-protonated) strengthens hydrophobic contacts and allows the ligand to explore the deep pocket, resulting in a significantly longer calculated residence time compared to other protonation states. nih.govbiorxiv.org

Hydrophobic Contacts: The majority of contacts between fentanyl and the μ-opioid receptor, apart from the key salt bridge to Asp147, are hydrophobic in nature. researchgate.net These interactions with transmembrane helices are strengthened by the deep binding mode. nih.gov

The table below summarizes the calculated residence times (τ) for fentanyl based on different protonation states of the key His297 residue, as determined by metadynamics simulations.

| Histidine 297 Protonation State | Calculated Residence Time (τ) | Key Interaction Feature |

| Hid (Nδ-protonated) | 38 seconds | Enables deep pocket insertion, strengthens hydrophobic contacts nih.gov |

| Hie (Nε-protonated) | 2.6 seconds | Shallower insertion into the binding pocket nih.gov |

| Hip (Doubly protonated) | 0.9 seconds | No deep pocket insertion observed nih.gov |

This data is derived from computational simulations and provides a relative comparison of the impact of specific molecular interactions on binding kinetics.

Computational Modeling for Ligand-Receptor Interactions

To understand the binding of this compound to the μ-opioid receptor at an atomic level, researchers employ a variety of computational modeling techniques. nih.gov These methods provide detailed pictures of the ligand-receptor complex and can simulate its behavior over time. dovepress.commdpi.com

Commonly used techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is often the first step in understanding the binding mode.

Molecular Dynamics (MD) Simulations: MD simulations calculate the motion of every atom in the ligand-receptor system over time, providing insights into the flexibility of the complex and the stability of key interactions. nih.govnih.gov These simulations have confirmed the crucial salt bridge between the ligand's protonated amine and the receptor's Asp147 residue. plos.org They also reveal other important interactions, such as hydrogen bonds and hydrophobic contacts with various residues within the binding pocket. nih.govresearchgate.net

Enhanced Sampling Methods (e.g., Metadynamics): Standard MD simulations are often too short to observe rare events like ligand unbinding. nih.gov Enhanced sampling techniques like metadynamics add a computational "push" to the system, allowing researchers to simulate dissociation pathways and calculate kinetic properties like residence time, which would otherwise be computationally inaccessible. nih.govnih.govacs.org

These computational studies have established a detailed model of how fentanyl-class opioids interact with the μ-opioid receptor. Key interactions identified through modeling are summarized in the table below.

| Ligand Moiety | Interacting Receptor Residue(s) | Type of Interaction | Significance |

| Protonated Piperidine Nitrogen | Asp147 (D147) | Ionic Bond / Salt Bridge | Primary anchor point for ligand binding and receptor activation nih.govplos.orgresearchgate.net |

| Anilide Phenyl Ring | His297 (H297) | Hydrogen Bond (in specific tautomers) | Modulates affinity and enables access to a deeper binding pocket nih.govbiorxiv.org |

| N-phenyl-propanamide Carbonyl | Trp318 (W318) | Hydrogen Bond | Stabilizes the ligand in the binding pocket researchgate.net |

| Phenethyl and Propanamide Groups | Various residues in transmembrane helices (TM2, 3, 5, 6, 7) | Hydrophobic Contacts | Contributes to overall binding affinity and stability nih.govresearchgate.net |

Advanced Analytical Methodologies for Phenaridine Research

High-Resolution Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of fentanyl-related compounds. These techniques provide detailed information about the compound's atomic composition, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the definitive structural elucidation of fentanyl analogs, particularly for differentiating between positional isomers which can be indistinguishable by other methods. nih.govresearchgate.net High-field NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. semanticscholar.org

One-dimensional (1D) ¹H NMR spectra of fentanyl analogs show characteristic signals, including complex patterns for aromatic protons typically found between 7.0 and 8.0 ppm. researchgate.netumich.edu The aliphatic region of the spectrum reveals shared coupling and splitting patterns that can be used for both identification and differentiation. umich.edu

Two-dimensional (2D) NMR experiments are crucial for assigning these signals accurately. springermedizin.de

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling relationships within the molecule, helping to trace the connectivity of the carbon skeleton. springermedizin.de

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their respective carbons. springermedizin.de

Even low-field (e.g., 62 MHz) benchtop NMR spectrometers have proven effective in differentiating a wide range of fentanyl-related substances, making the technique more accessible to forensic laboratories that may not have access to expensive high-field, cryogen-cooled instruments. nih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for Fentanyl Analogs

| Proton Environment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.0 - 7.6 | Multiplet (m) | Signals from the N-phenyl and phenethyl groups. semanticscholar.orgrsc.org |

| Piperidine (B6355638) CH (at C4) | 4.6 - 4.8 | Multiplet (m) | Proton attached to the carbon bearing the anilino group. semanticscholar.org |

| Phenethyl CH₂ (N-CH₂) | 2.6 - 3.7 | Multiplet (m) | Methylene group adjacent to the piperidine nitrogen. semanticscholar.org |

| Piperidine CH₂ (axial/equatorial) | 1.4 - 3.2 | Multiplets (m), Doublets (d) | Protons on the piperidine ring, often showing complex splitting. semanticscholar.orgrsc.org |

| Propionyl/Acryl CH₂/CH₃ | 1.0 - 2.2 | Triplet (t), Quartet (q) | Protons of the N-acyl group. rsc.org |

Mass spectrometry (MS) is a cornerstone technique for the detection and identification of fentanyl analogs due to its high sensitivity and specificity. nih.govmdpi.com It is often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC). jsac.or.jp

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that provides reproducible fragmentation patterns under electron ionization (EI). umich.eduresearchgate.net For many fentanyl analogs, common fragment ions are observed at mass-to-charge ratios (m/z) of 189 and 146. umich.edu However, the EI-MS spectra of isomers can be nearly identical, making differentiation challenging with this method alone. chemrxiv.org Atmospheric Pressure Chemical Ionization (APCI) coupled with GC-MS is an alternative that can provide valuable data on both precursor and product ions, aiding in characterization. nih.govelsevierpure.com

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): Often coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), QTOF-MS provides high-resolution mass data. unito.it This allows for the determination of elemental compositions from accurate mass measurements, which is invaluable for identifying unknown analogs and their metabolites. springermedizin.deunito.it Non-targeted screening approaches using UHPLC-QTOF-HRMS enable the retrospective analysis of data to identify novel or unexpected compounds not included in targeted methods. unito.itcore.ac.uk

Tandem Mass Spectrometry (MS/MS): Techniques like triple quadrupole MS (QqQ) are used for highly sensitive and selective quantification. nih.gov In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly enhances selectivity and is considered the gold standard for quantification in biological matrices. jsac.or.jpnih.gov A common fragmentation pathway for many fentanyl derivatives involves the formation of a primary product ion at m/z 188, which can further fragment to a secondary ion at m/z 105. nih.gov

Table 2: Characteristic Fragment Ions (m/z) of Fentanyl Analogs in Mass Spectrometry

| Fragment Ion (m/z) | Proposed Structure/Origin | Ionization Technique | Significance |

| 189 | [C₁₃H₁₉N]⁺ | EI | Common fragment indicative of many fentalogues. umich.edu |

| 188 | [C₁₃H₁₈N]⁺ | APCI, ESI | Primary product ion from fragmentation of the piperidine ring. nih.gov |

| 146 | [C₁₀H₁₂N]⁺ | EI | Common fragment indicative of many fentalogues. umich.edu |

| 105 | [C₈H₉]⁺ (Phenylethyl cation) | EI, APCI, ESI | Secondary fragment from the loss of the piperidine ring. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of fentanyl analogs.

Infrared (IR) Spectroscopy: Particularly when using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, this technique provides a molecular fingerprint based on the vibrational frequencies of functional groups. mdpi.commdpi.com The IR spectrum can confirm the presence of key structural features such as C=O (amide) stretching, C-H stretching, and aromatic ring vibrations. scholarsresearchlibrary.comresearchgate.net Gas chromatography coupled with a gas-phase infrared detector (GC-IRD) has been shown to be a powerful tool for the unambiguous identification of fentanyl isomers where traditional GC-MS offers limited differentiation. nsf.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by the molecule. Fentanyl and its analogs typically exhibit characteristic absorption maxima (λmax) due to the electronic transitions within their aromatic rings. mu-varna.bg For instance, some acrylic derivatives of fentanyl show absorption maxima around 216-217 nm and 279-283 nm. rsc.org While less specific than NMR or MS, UV detection is commonly used in conjunction with HPLC for quantification. scholarsresearchlibrary.comnih.gov

Table 3: General Spectroscopic Features (IR and UV-Vis) for Fentanyl Analogs

| Spectroscopic Technique | Feature | Typical Range/Value | Corresponding Functional Group/Transition |

| Infrared (IR) | C=O Stretch | 1640-1680 cm⁻¹ | Amide carbonyl group. rsc.orgresearchgate.net |

| Infrared (IR) | C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | Aromatic C-H bonds. researchgate.net |

| Infrared (IR) | C-H Stretch (Aliphatic) | ~2800-3000 cm⁻¹ | Aliphatic C-H bonds in piperidine and ethyl groups. researchgate.net |

| UV-Visible (UV-Vis) | λmax 1 | ~215-235 nm | π → π* transitions in the aromatic system. rsc.orgnih.gov |

| UV-Visible (UV-Vis) | λmax 2 | ~270-285 nm | π → π* transitions in the aromatic system. rsc.org |

Chromatographic Separation Techniques

Due to the complexity of samples containing fentanyl analogs, which often include isomers and impurities, chromatographic separation is a critical prerequisite for accurate analysis. nih.govvcu.edu

High-Performance Liquid Chromatography (HPLC), and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), is the premier separation technique for the analysis of fentanyl-related compounds, especially when coupled with mass spectrometry (LC-MS). jsac.or.jpfda.gov

Reversed-phase HPLC is the most common mode used. nih.gov Separation is typically achieved on columns with a nonpolar stationary phase, such as C8 or C18, using a mobile phase consisting of a mixture of an aqueous buffer (like water with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). unito.itcore.ac.uknih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of analogs with different polarities in a single run. unito.itcore.ac.uk

HPLC methods are valued for their ability to separate thermally labile or non-volatile compounds that are not suitable for GC analysis. The choice of detector is crucial; Diode Array Detectors (DAD) can provide UV spectra to aid in identification, while coupling to an MS or MS/MS system provides the highest degree of sensitivity and specificity. mdpi.comrsc.org

Table 4: Typical HPLC/UHPLC Parameters for Fentanyl Analog Analysis

| Parameter | Common Conditions | Reference(s) |

| Column | Reversed-phase C18 or C8 (e.g., Kinetex C18, Inertsil C8) | unito.itcore.ac.uknih.gov |

| Mobile Phase A | Water with an additive (e.g., 5 mM formic acid, 0.23% perchloric acid) | unito.itcore.ac.uknih.gov |

| Mobile Phase B | Acetonitrile or Methanol | unito.itcore.ac.uknih.gov |

| Elution Mode | Gradient elution | unito.itcore.ac.uk |

| Flow Rate | 0.5 - 1.0 mL/min | unito.itcore.ac.uk |

| Detection | MS/MS, QTOF-MS, DAD, UV (e.g., 206 nm) | unito.itnih.govfda.gov |

Gas Chromatography (GC) is a well-established and robust technique for separating volatile and thermally stable fentanyl analogs. researchgate.net The separation is typically performed on a capillary column with a low-polarity stationary phase, such as one based on 5% phenyl-polysiloxane (e.g., HP-5MS). nih.gov Ultra-pure helium is commonly used as the carrier gas. nih.gov

The GC oven temperature is programmed to start at a lower temperature and gradually increase, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase. researchgate.netnih.gov The most common detector paired with GC is a mass spectrometer (GC-MS), which provides structural information for each separated compound. nih.govnist.gov Flame Ionization Detectors (GC-FID) can also be used. ojp.gov Recent research has explored the use of alternative stationary phases, such as ionic liquids, to improve the separation of challenging isomeric fentanyl analogues. ojp.govojp.gov

Table 5: Typical GC Parameters for Fentanyl Analog Analysis

| Parameter | Common Conditions | Reference(s) |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Inlet Mode | Splitless | nih.gov |

| Oven Program | Temperature ramp (e.g., 50°C to 280-300°C) | researchgate.netnih.gov |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | nih.govojp.gov |

Chiral Chromatography for Isomer Separation

The stereochemical configuration of a molecule is paramount in determining its pharmacological and toxicological profile. For chiral compounds like Phenaridine, which can exist as enantiomers, the ability to separate and analyze these individual isomers is of significant scientific importance. Chiral chromatography is the cornerstone technique for achieving this separation. wvu.edu

The primary approach for the separation of enantiomers is High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs). csfarmacie.czamericanpharmaceuticalreview.com These CSPs create a chiral environment where the transient diastereomeric complexes formed with the enantiomers of this compound have different interaction energies, leading to differential retention times and, consequently, their separation. wvu.edu

Commonly employed CSPs for the separation of chiral pharmaceutical compounds, including those with structures analogous to piperidine-based synthetic opioids, are polysaccharide-based columns (e.g., derivatives of cellulose (B213188) and amylose). semanticscholar.orgdrexel.edu These CSPs are known for their broad applicability and high enantioselectivity, achieved through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The selection of the mobile phase is also a critical factor in achieving optimal separation. A variety of mobile phase systems can be employed, including normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water with additives), and polar organic modes. The choice of mobile phase composition can significantly influence the retention and resolution of the enantiomers. In some cases, the elution order of the enantiomers can even be reversed by modifying the mobile phase composition, a phenomenon that highlights the complexity and tunability of chiral separations. nih.gov

Table 1: Illustrative Chiral HPLC Separation Parameters for this compound Isomers

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Acetonitrile/Methanol (50:50, v/v) | Methanol/0.1% Formic Acid (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Temperature | 25°C | 30°C | 20°C |

| Detection | UV at 230 nm | UV at 254 nm | UV at 230 nm |

| Retention Time (Isomer 1) | 8.5 min | 6.2 min | 10.1 min |

| Retention Time (Isomer 2) | 10.2 min | 7.8 min | 12.5 min |

| Resolution (Rs) | 2.1 | 1.9 | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate typical chiral separation parameters.

Quantitative Analysis Methods Development and Validation

Accurate and reliable quantitative analysis is fundamental in chemical research to determine the purity of a substance and its concentration in various matrices. The development and validation of such methods are governed by stringent guidelines to ensure data integrity.

Method Development for Research Purity and Identity

Establishing the purity and confirming the identity of a research compound like this compound are critical first steps in its characterization. A combination of analytical techniques is often employed to provide orthogonal information.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for purity assessment. nih.govamericanpharmaceuticalreview.com Unlike chromatographic techniques that provide a relative purity based on the response of detected components, qNMR can determine an absolute purity against a certified internal standard. ox.ac.uk For this compound, ¹H qNMR would be particularly useful, where the integral of a specific, well-resolved proton signal of the analyte is compared to the integral of a known amount of an internal standard. semanticscholar.org This method is non-destructive and provides structural information simultaneously with quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly sensitive and specific technique for the identification and quantification of potent synthetic opioids. tandfonline.com For this compound, a GC-MS method would involve the development of a suitable temperature program for the gas chromatograph to ensure adequate separation from any impurities or related substances. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule. For quantitative purposes, the method would typically involve the use of an isotopically labeled internal standard to correct for any variations in sample preparation and instrument response.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative, particularly for compounds that may not be sufficiently volatile or thermally stable for GC analysis. An LC-MS method for this compound would be developed to achieve chromatographic separation from potential impurities, with the mass spectrometer providing sensitive and selective detection.

Theoretical Applications and Future Research Directions in Chemical Biology

Interdisciplinary Research with Chemical Biology and Medicinal Chemistry

Contributions to Ligand Design Principles

The field of medicinal chemistry, which integrates chemistry, biology, and pharmacology, is fundamentally concerned with the discovery, design, and optimization of compounds for therapeutic purposes mtu.eduvcu.edu. Phenaridine, as a member of the fentanyl class, exemplifies how structural modifications to a known pharmacophore can lead to altered pharmacological profiles, thereby informing general principles of ligand design.

Structure-based drug design relies heavily on understanding the three-dimensional structures of biological targets, such as receptors, and employing computational modeling to identify and optimize molecules that can interact with them springernature.com. This compound and its analogs are studied in the context of their interaction with μ-opioid receptors (MORs), contributing to the broader understanding of how specific molecular features dictate binding affinity and efficacy. Computational methods, including molecular docking, are instrumental in predicting how ligands like this compound might bind to their targets, which is a critical step in accelerating drug discovery plos.orgucsd.edu.

Advanced strategies such as fragment-based drug design, which screens small molecular fragments to explore chemical space against challenging targets, and kinetic target-guided synthesis (KTGS), where a target protein acts as a template for ligand creation, are also relevant areas where insights from fentanyl analogs can be applied mdpi.com. Furthermore, the concept of functional selectivity, or biased agonism, where ligands are designed to preferentially activate specific signaling pathways over others, represents a modern frontier in ligand design aimed at maximizing therapeutic benefits while minimizing adverse effects wikipedia.org. The study of this compound and its interactions, including potential interactions with non-opioid receptors, contributes to a more comprehensive understanding of ligand-target engagement, which is foundational for rational ligand design biorxiv.org.

Exploration of Structure-Function Relationships at a Molecular Level

The exploration of structure-function relationships (SFR) is paramount in understanding how molecular architecture dictates biological activity. This compound's stereoisomers provide a clear illustration of these principles. Research has demonstrated that different stereochemical configurations of this compound result in distinct pharmacological outcomes, specifically in the duration of their analgesic effects.

The observed variations in analgesic duration among this compound's stereoisomers highlight the critical role of subtle conformational changes in a molecule's structure. These changes can profoundly influence how the molecule interacts with its biological target, leading to significant differences in its pharmacological properties vulcanchem.comnih.gov. For instance, the duration of analgesic effect for this compound's isomers has been reported as follows:

| Stereoisomer Configuration | Duration of Analgesic Effect (minutes) |

| First isomer (2-equatorial-5-axial) | 125 |

| Second isomer (both equatorial) | 105 |

| Third isomer (both axial) | 165 |

These findings underscore that even minor alterations in the spatial arrangement of atoms within a molecule can lead to substantial differences in biological function. Molecular modeling and simulation studies further support this by investigating the binding modes of fentanyl analogs, including this compound, at receptors. These studies provide molecular-level insights into how specific structural features of these compounds dictate their interactions and subsequent effects nih.govresearchgate.net. By analyzing these relationships, researchers can better predict how modifications to the fentanyl scaffold might influence potency, receptor affinity, and duration of action, thereby refining the understanding of SFR for opioid analgesics and related compounds.

Table of Compounds Mentioned

this compound

Fentanyl

DAMGO

Cyclopropylfentanyl

Furanylfentanyl

Butyrylfentanyl

Valerylfentanyl

Acetylfentanyl

Morphine

Methadone

Buprenorphine

Carfentanil

Oliceridine

Naloxone

Naloxegol

Sufentanil

Alfentanil

Remifentanil

Mirfentanil

Benzylfentanyl

Ethical Considerations in Chemical Research on Potent Compounds

Responsible Conduct of Research in Synthetic Chemistry

The responsible conduct of research (RCR) is a critical framework for ensuring integrity in any scientific discipline, including synthetic chemistry. northwestern.edunorthwestern.edu RCR training is increasingly viewed as an essential component of scientific education, covering core norms, principles, and regulations that govern research. citiprogram.orgnih.gov For chemists working with potent compounds, RCR emphasizes the importance of meticulous data management, accurate record-keeping, and the ethical considerations surrounding the creation of novel substances. nih.gov National funding agencies, such as the National Science Foundation (NSF) and the National Institutes of Health (NIH), mandate RCR training for researchers they support to foster a culture of integrity and prevent scientific misconduct. northwestern.edunih.gov

Academic Discourse on Research Compound Stewardship

Research stewardship refers to the responsible management and oversight of research resources, including chemical compounds, funding, and data. nih.gov A primary duty of stewardship is to ensure that resources are used efficiently and appropriately to achieve their intended scientific goals. nih.gov In the context of potent research compounds, stewardship involves careful consideration of the entire lifecycle of the chemical, from synthesis to storage, use, and disposal. This includes maintaining accurate inventories, controlling access, and ensuring that the research conducted maximizes scientific impact while minimizing waste and potential for misuse. lbl.gov The academic community has a responsibility to engage in constructive discourse to improve accountability and ensure that publicly funded research provides a valuable return to society. nih.gov

Theoretical Frameworks for Safe Handling and Study of Analogs

The study of chemical analogs is fundamental to medicinal chemistry and toxicology. To address data gaps for uncharacterized compounds, scientists often use a "read-across" approach, where the properties of a known chemical are used to predict the properties of a structurally similar analog. researchgate.netnih.gov Systematic, expert-driven frameworks have been developed to evaluate the suitability of analogs for such assessments. researchgate.net These frameworks extend beyond simple structural similarity to include comparisons of chemical reactivity, metabolic pathways, and key physicochemical properties that affect bioavailability. researchgate.netnih.gov By applying these chemical, biochemical, and toxicological principles in a structured manner, researchers can identify and evaluate factors that introduce uncertainty, thereby enabling a more robust and scientifically defensible study of novel and potent analogs. researchgate.netnih.gov

Q & A

Q. What experimental methodologies are recommended for determining Phenaridine’s molecular targets in vitro?

To identify this compound’s molecular targets, employ receptor binding assays (e.g., radioligand displacement studies) to screen for affinity against known pharmacological receptors. Pair this with gene expression profiling (e.g., RNA-seq) to detect changes in signaling pathways. Validate findings using knock-out cell models or competitive inhibition experiments. Ensure reproducibility by adhering to standardized protocols for cell culture and assay conditions .

Q. How can researchers design a robust pharmacokinetic study for this compound in animal models?

Use a crossover design with control and treatment groups, ensuring sample sizes are calculated via power analysis. Administer this compound intravenously and orally to assess bioavailability. Collect plasma samples at timed intervals and analyze using HPLC-MS/MS. Account for variables like metabolic enzyme activity (e.g., CYP450 isoforms) and body weight. Include statistical models (e.g., non-compartmental analysis) to calculate parameters like AUC and half-life .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Validate the method per ICH guidelines, including calibration curves (1–1000 ng/mL), precision (<15% RSD), and recovery rates (>80%). For tissue distribution studies, homogenize samples and use solid-phase extraction to minimize matrix effects .

Q. Table 1: Comparison of Analytical Techniques for this compound

| Technique | Sensitivity | Specificity | Applications | Limitations |

|---|---|---|---|---|

| LC-MS/MS | High | High | Plasma, tissue quantification | Costly instrumentation |

| ELISA | Moderate | Moderate | High-throughput screening | Cross-reactivity risks |

| HPLC-UV | Low | Moderate | Stability testing | Low sensitivity in complex matrices |

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across preclinical studies be resolved?

Conduct a systematic review with meta-analysis to aggregate data from multiple studies. Use subgroup analysis to assess variables like dosage ranges (e.g., 1–50 mg/kg), animal strains, and administration routes. Apply tools like GRADE to evaluate evidence quality and identify biases. Experimental replication under standardized conditions (e.g., OECD guidelines) is critical to isolate confounding factors .

Q. What strategies optimize this compound’s synthesis for enhanced yield and purity?

Employ Design of Experiments (DoE) to test variables like reaction temperature (e.g., 60–100°C), catalyst concentration, and solvent polarity. Characterize intermediates via NMR and IR spectroscopy. Purify using column chromatography with gradient elution. Validate crystallinity via X-ray diffraction and monitor stability under accelerated conditions (40°C/75% RH) .

Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity?

Use a randomized, blinded cohort design with staggered dosing groups (low, medium, high). Monitor biomarkers (e.g., liver enzymes, creatinine) monthly for 12–24 months. Include histopathological analysis of organs post-mortem. Apply survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to correlate dose with adverse outcomes. Address attrition bias via intention-to-treat analysis .

Q. Table 2: Key Parameters for In Vivo Chronic Toxicity Studies

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Sample Size | ≥10 animals/group (power ≥80%) | |

| Endpoints | Histopathology, hematology, behavioral assays | |

| Statistical Models | Mixed-effects models for repeated measures |

Methodological and Ethical Considerations

Q. What frameworks ensure ethical rigor in this compound trials involving human subjects?

Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval and document informed consent. Use double-blinding and placebo controls to minimize bias. For vulnerable populations (e.g., elderly), include additional safeguards like independent data monitoring committees .

Q. How can researchers address gaps in this compound’s mechanism of action using omics technologies?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Apply bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment). Validate hypotheses via CRISPR-Cas9 gene editing or siRNA knockdown in relevant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。